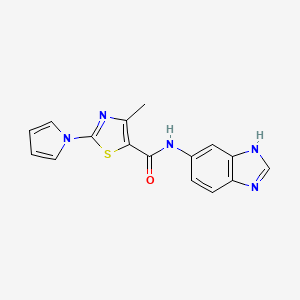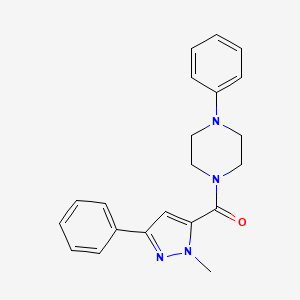
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features both pyrazole and piperazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine. The process includes nucleophilic substitution and cyclization under acid catalysis . This method avoids the use of highly toxic or expensive reagents, making it suitable for large-scale industrial production.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for scalability. The reaction steps are designed to be short and safe, with simple and convenient operations that are suitable for large-scale production .
化学反応の分析
Types of Reactions
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors, it may interact with the enzyme’s active site, inhibiting its activity and thereby regulating blood glucose levels .
類似化合物との比較
Similar Compounds
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is structurally similar and also used as an intermediate in the synthesis of pharmacologically active molecules.
5-amino-3-methyl-1-phenylpyrazole:
Uniqueness
What sets (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone apart is its dual functionality, featuring both pyrazole and piperazine rings. This unique structure allows it to serve as a versatile intermediate in the synthesis of a wide range of bioactive compounds.
特性
分子式 |
C21H22N4O |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
(2-methyl-5-phenylpyrazol-3-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H22N4O/c1-23-20(16-19(22-23)17-8-4-2-5-9-17)21(26)25-14-12-24(13-15-25)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3 |
InChIキー |
VOGVACPHFUJLCG-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


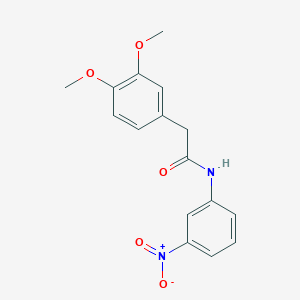
![3-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B14938257.png)
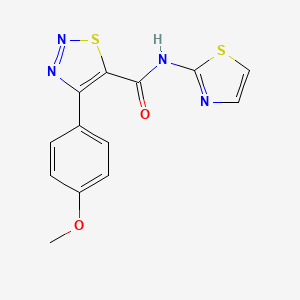
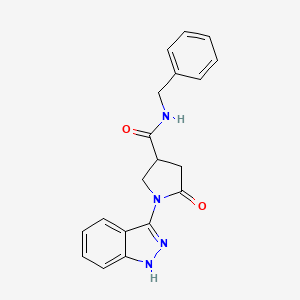
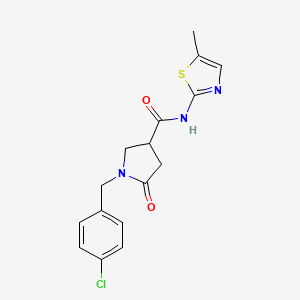
![Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14938266.png)
![trans-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B14938272.png)
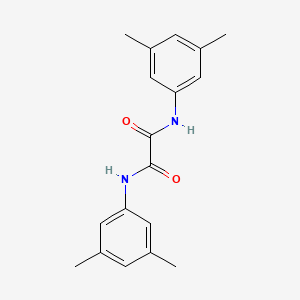
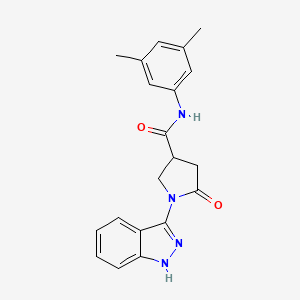
![6-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B14938281.png)
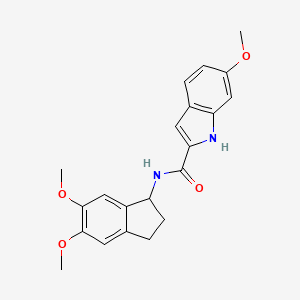
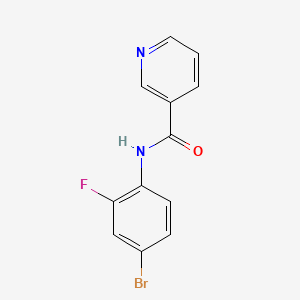
![N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14938295.png)
